molecular formula C17H16N2O3 B5764534 (E)-N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide

(E)-N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B5764534
M. Wt: 296.32 g/mol
InChI Key: MRWXAPDOJMNNSW-MDZDMXLPSA-N
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Description

(E)-N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group This compound features a 2,6-dimethylphenyl group and a 3-nitrophenyl group attached to the prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide typically involves the reaction of 2,6-dimethylaniline with 3-nitrocinnamoyl chloride under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2,6-dimethylaniline attacks the carbonyl carbon of 3-nitrocinnamoyl chloride, forming the desired enamide product.

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Base: Triethylamine or pyridine
  • Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The double bond in the enamide can be hydrogenated to form the corresponding amide.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed

    Reduction of Nitro Group: (E)-N-(2,6-dimethylphenyl)-3-(3-aminophenyl)prop-2-enamide

    Hydrogenation of Double Bond: N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)propanamide

Scientific Research Applications

(E)-N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-3-phenylprop-2-enamide: Lacks the nitro group, resulting in different reactivity and biological activity.

    N-(2,6-dimethylphenyl)-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in a different position, affecting its chemical and biological properties.

Uniqueness

(E)-N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide is unique due to the specific positioning of the nitro group, which influences its reactivity and potential applications. The combination of the 2,6-dimethylphenyl and 3-nitrophenyl groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-5-3-6-13(2)17(12)18-16(20)10-9-14-7-4-8-15(11-14)19(21)22/h3-11H,1-2H3,(H,18,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWXAPDOJMNNSW-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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